REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].C(=O)C1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:16](O[BH-](OC(=O)C)OC(=O)C)(=[O:18])[CH3:17].[Na+].[OH-].[Na+]>ClCCl>[C:2]1([CH2:1][N:3]2[CH2:6][CH2:7][CH2:17][C:16](=[O:18])[CH2:5][CH2:4]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
9.31 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
68 mL
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
80 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at room temperature for 30 minutes under argon
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
(may be prepared as described in Synthetic Communications (1992), 22(9), 1249-58)
|
Type
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ADDITION
|
Details
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was added portionwise
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Type
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STIRRING
|
Details
|
The mixture was stirred
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with dichloromethane (×2)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were evaporated to half volume
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Type
|
EXTRACTION
|
Details
|
extracted with 2M hydrochloric acid (2×100 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |